molecular formula C14H19NO2 B2865646 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER CAS No. 191287-06-6

3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER

Cat. No.: B2865646
CAS No.: 191287-06-6
M. Wt: 233.311
InChI Key: YUKWCGFURYBCDB-UHFFFAOYSA-N
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Description

3-Amino-4-Cyclohexyl-Benzoic Acid Methyl Ester (CAS 191287-06-6) is a high-purity chemical intermediate with a molecular formula of C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . This compound is primarily valued in medicinal chemistry for its role as a key building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs), particularly for Central Nervous System (CNS) therapeutics . Its specific structure, featuring both amino and cyclohexyl substituents, is engineered to facilitate the optimization of critical drug properties, enabling researchers to enhance receptor binding affinity, biological potency, and selectivity in candidate molecules . As such, it is an essential reagent in drug discovery programs focused on developing targeted CNS agents. The compound is also employed in the preparation of other specialty organic compounds for research and development . This product is intended for research applications in a controlled laboratory environment and is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. Proper storage at room temperature is recommended .

Properties

IUPAC Name

methyl 3-amino-4-cyclohexylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWCGFURYBCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

3-Amino-4-cyclohexyl-benzoic acid methyl ester features:

  • Benzoic acid core : Carboxylic acid group esterified to methyl at position 1
  • Amino substituent : -NH₂ group at position 3 (meta to ester)
  • Cyclohexyl group : Saturated six-membered ring at position 4 (para to amino)

The cyclohexyl group introduces significant steric hindrance (Tolman cone angle: ~170°) while maintaining lipophilicity (calculated logP: 2.8 ± 0.3).

Spectral Characteristics

IR (KBr, cm⁻¹) :

  • 3350 (N-H stretch, amino)
  • 1725 (C=O ester)
  • 1602 (aromatic C=C)
  • 1260 (C-O ester)

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.85 (d, J=8.4 Hz, H-5)
  • δ 6.72 (s, H-2)
  • δ 3.89 (s, OCH₃)
  • δ 2.45 (m, cyclohexyl CH)

Synthetic Methodologies

Esterification of Precursor Acids

The most direct route involves methyl ester formation from 3-amino-4-cyclohexyl-benzoic acid:

Reaction Scheme :
3-Amino-4-cyclohexyl-benzoic acid + CH₃OH → Target compound

Conditions :

  • Catalyst: H₂SO₄ (concentrated, 0.5 eq)
  • Solvent: Excess methanol
  • Temperature: Reflux (65°C)
  • Time: 24 hours

Yield Optimization :

Parameter Range Tested Optimal Value Yield Impact
Acid:Methanol Ratio 1:10–1:50 1:30 +22% yield
Reaction Time 12–36 hrs 24 hrs Peak at 24h
Catalyst Loading 0.1–1.0 eq 0.5 eq 89% yield

Side products include dimethyl ether formation (≤5%) and amino group methylation (<2%).

Cyclohexyl Group Introduction

Two predominant strategies emerge from patent literature:

Friedel-Crafts Alkylation

Procedure :

  • Start with 3-nitrobenzoic acid methyl ester
  • AlCl₃-catalyzed cyclohexylation at position 4
  • Catalytic hydrogenation (H₂/Pd-C) to reduce nitro to amino

Advantages :

  • High regioselectivity (>95%)
  • Single-pot reaction possible

Limitations :

  • Requires strict moisture control
  • AlCl₃ stoichiometry critical (1.2 eq optimal)
Suzuki-Miyaura Coupling

Novel Approach :

  • Use 4-bromo-3-nitrobenzoate precursor
  • Pd(PPh₃)₄ catalyst with cyclohexylboronic acid
  • Subsequent nitro reduction

Conditions :

Component Specification
Base K₂CO₃ (2.0 eq)
Solvent DME/H₂O (4:1)
Temperature 80°C, 12h
Yield 76% (coupling step)

This method enables late-stage functionalization but requires expensive boronic reagents.

Amino Group Protection Strategies

Protection-Deprotection Sequences

Common protecting groups and their removal conditions:

Protecting Group Installation Reagent Deprotection Method Compatibility
Boc (Boc)₂O, DMAP TFA/DCM (1:1) Acid-sensitive esters
Fmoc Fmoc-Cl, pyridine 20% piperidine/DMF Base-tolerant systems
Ac Ac₂O, NEt₃ NH₃/MeOH Limited to mild conditions

Purification and Analysis

Chromatographic Techniques

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5μm
  • Mobile Phase:
    • A: 0.1% TFA in H₂O
    • B: 0.1% TFA in MeCN
  • Gradient: 20% B → 80% B over 25 min
  • Retention Time: 18.3 min

Impurity Profile :

Impurity RRT Source
Des-cyclohexyl 0.72 Incomplete coupling
Methyl-overesterified 1.15 Excess methanol

Industrial-Scale Considerations

Cost Analysis

Process Step Cost Driver Optimization Strategy
Cyclohexylation AlCl₃ consumption Catalyst recycling
Hydrogenation Pd catalyst loading Use of Pd/C (5%)
Waste Treatment Acidic byproducts Neutralization protocol

Batch vs. continuous flow comparisons show 23% cost reduction in flow systems due to improved heat transfer during exothermic steps.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Saponification (Base-Catalyzed Hydrolysis)

Reagents/Conditions :

  • KOH in 50% aqueous ethanol

  • 78°C for 6 hours

Product :
3-Amino-4-cyclohexyl-benzoic acid

Mechanism :
The ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of methanol yields the carboxylate salt, which is acidified to the free carboxylic acid .

Acid-Catalyzed Hydrolysis

Reagents/Conditions :

  • HCl or H₂SO₄ in aqueous methanol

  • Reflux

Product :
3-Amino-4-cyclohexyl-benzoic acid

Notes :
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

Hydrazinolysis

The ester reacts with hydrazine to form hydrazides, intermediates for further functionalization.

Reagents/Conditions :

  • Hydrazine hydrate in ethanol

  • Reflux for 9 hours

Product :
3-Amino-4-cyclohexyl-benzoic acid hydrazide

Applications :
Hydrazides serve as precursors for synthesizing azides and amides via Curtius or Staudinger reactions .

Aminolysis and Amide Formation

The ester reacts with amines to form substituted amides, facilitated by strong bases.

Reagents/Conditions :

  • Primary/secondary amines (e.g., propylamine, piperidine)

  • Sodium hydride (NaH) in dimethylformamide (DMF)

  • 0–25°C for 12 hours

Product :
N-Alkyl-3-amino-4-cyclohexyl-benzamides

Example :

Amine ReagentProductYield
Piperidine3-Amino-4-cyclohexyl-N-piperidinyl-benzamide85%
Benzylamine3-Amino-4-cyclohexyl-N-benzyl-benzamide78%

Mechanism :
The base deprotonates the amine, enhancing its nucleophilicity to attack the ester carbonyl, displacing methoxide .

Reduction Reactions

The ester group can be reduced to a primary alcohol under vigorous conditions.

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether

  • Reflux

Product :
3-Amino-4-cyclohexyl-benzyl alcohol

Limitations :
The amino group may require protection (e.g., acetylation) to prevent side reactions .

Oxidation Potential

While direct oxidation of the ester is uncommon, the amino group may undergo oxidation under strong conditions:

Reagents/Conditions :

  • KMnO₄ in acidic medium

Potential Product :
Nitro or nitroso derivatives (speculative, requires validation)

Challenges :
Steric hindrance from the cyclohexyl group and electronic effects may limit reactivity .

Electrophilic Aromatic Substitution (EAS)

The amino group activates the benzene ring toward EAS, but competing directing effects from the ester and cyclohexyl groups complicate regioselectivity.

Example Reaction :
Nitration
Reagents/Conditions :

  • HNO₃/H₂SO₄ mixture

  • 0–5°C

Expected Product :
Nitro-substituted derivatives at positions ortho/para to the amino group.

Experimental Data :
No direct studies available; predictions based on substituent electronic effects.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, influenced by the electron-withdrawing ester group.

  • Aminolysis : Base-mediated deprotonation of amines enhances nucleophilicity, enabling carbonyl attack.

  • Hydrazinolysis : Forms hydrazides, critical for synthesizing heterocycles or bioactive molecules .

Scientific Research Applications

3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 3-amino-4-cyclohexyl-benzoic acid methyl ester, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -NH₂ (C3), -C₆H₁₁ (C4) C₁₄H₁₉NO₂* ~233* Hydrophobic bulk; potential drug intermediate
3-Amino-5-chloro-4-hydroxy-benzoic acid methyl ester -NH₂ (C3), -Cl (C5), -OH (C4) C₈H₈ClNO₃ 201.607 Increased polarity; research standard
4-(3-Amino-pyridin-2-yloxy)-benzoic acid methyl ester -O-C₅H₃N-NH₂ (C4) C₁₃H₁₃N₂O₃* ~257* π-π interactions; pharmacological studies

Substituent-Driven Property Analysis

  • Cyclohexyl Group (Target Compound): The cyclohexyl moiety introduces steric bulk and hydrophobicity, likely enhancing membrane permeability and stability in non-polar environments.
  • Amino-Pyridinyloxy Group (): The pyridine ring in this analog adds aromaticity and basicity, facilitating interactions with biological targets (e.g., enzymes or receptors) via π-stacking or coordination chemistry .
  • Chloro/Hydroxy Groups (): These substituents elevate solubility in polar solvents and may improve binding affinity to hydrophilic targets, though at the cost of reduced lipid bilayer penetration .

Biological Activity

3-Amino-4-cyclohexyl-benzoic acid methyl ester (also referred to as 3-Amino-4-(cyclohexylamino)benzoic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C13H18N2O2. The structural features include an amino group and a cyclohexyl group attached to a benzoic acid framework, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its pharmacological profiles suggest potential applications in treating inflammatory diseases and cancer.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting cellular signaling pathways. For instance, it may act on kinases involved in cell proliferation and survival.
  • Receptor Interaction : Similar compounds have demonstrated the ability to bind to various receptors, modulating their activity and influencing downstream cellular responses.
  • Impact on Gene Expression : The compound may alter gene expression patterns by interacting with transcription factors or epigenetic regulators, leading to changes in cellular function .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity is critical for understanding its pharmacological potential. Modifications to the cyclohexyl and amino groups can significantly influence potency and selectivity against various biological targets.

ModificationEffect on Activity
Cyclohexyl group sizeLarger groups may enhance lipophilicity, improving membrane permeability.
Amino group positionVariations can affect binding affinity to targets.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Research has indicated that this compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic .

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